molecular formula C22H15NO3 B2608780 3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one CAS No. 946387-14-0

3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one

Cat. No.: B2608780
CAS No.: 946387-14-0
M. Wt: 341.366
InChI Key: NHAYMIDBMWXLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxole moiety, which is known for its presence in several bioactive molecules, and an indene core, which contributes to its rigidity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one typically involves a multi-step process. One common method starts with the preparation of the benzodioxole intermediate, which is then coupled with an indene derivative. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzodioxole and indene moieties can undergo substitution reactions to introduce new substituents, which can further diversify the compound’s chemical space.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety can interact with various enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one is unique due to its combination of the benzodioxole and indene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and materials.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c24-22-17-9-5-4-8-16(17)21(20(22)14-6-2-1-3-7-14)23-15-10-11-18-19(12-15)26-13-25-18/h1-12,23H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAYMIDBMWXLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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